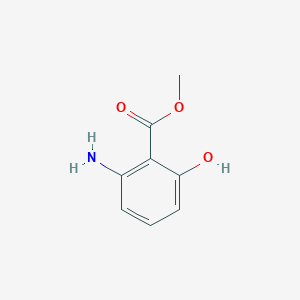

Methyl 2-amino-6-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDGFJYGNNWRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615409 | |

| Record name | Methyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-01-6 | |

| Record name | Methyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-hydroxybenzoate is a valuable scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a methyl ester on a benzene ring, provides multiple points for further functionalization, making it an attractive starting material for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This guide presents two plausible and scientifically sound pathways for the synthesis of this compound, offering insights into the strategic considerations and experimental details for each approach.

Proposed Synthesis Pathways

Two primary synthetic routes are proposed for the preparation of this compound. The choice between these pathways will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway 1: Direct Esterification of 2-amino-6-hydroxybenzoic acid

This is the most direct approach, involving a classic Fischer-Speier esterification. It is an equilibrium-controlled reaction, and measures must be taken to drive the reaction towards the product.

Pathway 2: A Three-Step Synthesis via a Nitro Intermediate

This pathway offers a more controlled, albeit longer, route to the target molecule. It involves the nitration of a suitable precursor, followed by esterification and finally, the reduction of the nitro group to the desired amine.

Pathway 1: Direct Fischer-Speier Esterification

This method leverages the direct reaction of the commercially available 2-amino-6-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst.

Causality Behind Experimental Choices

-

Excess Methanol: Methanol serves as both a reactant and the solvent. Using it in a large excess helps to shift the reaction equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[1][2]

-

Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[3][4]

-

Reflux Conditions: The esterification is typically performed at the reflux temperature of methanol (around 65 °C) to increase the reaction rate.

-

Neutralization: After the reaction, the acidic mixture is neutralized with a weak base, such as sodium bicarbonate (NaHCO₃), to quench the catalyst and allow for the precipitation and isolation of the ester product.

Experimental Protocol

Materials:

-

2-amino-6-hydroxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-hydroxybenzoic acid (1.0 eq).

-

Add a significant excess of anhydrous methanol (e.g., 20-50 equivalents, serving as the solvent).

-

Stir the mixture to form a suspension.

-

Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. The addition is exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully add saturated sodium bicarbonate solution to neutralize the mixture until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

| Parameter | Expected Value |

| Yield | 60-80% (estimated) |

| Appearance | Off-white to light brown solid |

| Melting Point | Not readily available |

Visualization of the Workflow

Caption: Fischer-Speier esterification workflow.

Pathway 2: Three-Step Synthesis via a Nitro Intermediate

This alternative pathway provides a more controlled synthesis, potentially leading to a purer final product by avoiding potential side reactions associated with the amino group in the direct esterification.

Step 1: Synthesis of Methyl 2-hydroxy-6-nitrobenzoate

The first step is the esterification of 2-hydroxy-6-nitrobenzoic acid.

-

Esterification of the Nitro-Substituted Acid: The presence of the electron-withdrawing nitro group can affect the reactivity of the carboxylic acid, but the Fischer esterification conditions are generally effective. The principles are the same as in Pathway 1.

Materials:

-

2-hydroxy-6-nitrobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Follow the same procedure as described in Pathway 1, using 2-hydroxy-6-nitrobenzoic acid as the starting material.

-

The product, Methyl 2-hydroxy-6-nitrobenzoate, is isolated after workup and purification.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group in Methyl 2-hydroxy-6-nitrobenzoate to an amino group.

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitroarenes. A variety of catalysts can be used, with Palladium on carbon (Pd/C) being a common choice. Hydrogen gas is the reducing agent.

-

Alternative Reducing Agents: If catalytic hydrogenation is not feasible, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

Materials:

-

Methyl 2-hydroxy-6-nitrobenzoate

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve Methyl 2-hydroxy-6-nitrobenzoate in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

| Step | Product | Expected Yield |

| 1 | Methyl 2-hydroxy-6-nitrobenzoate | 85-95% |

| 2 | This compound | >90% |

Visualization of the Workflow

Caption: Three-step synthesis via a nitro intermediate.

Characterization of this compound

Due to the lack of readily available public spectral data for the target compound, the following are expected characteristic signals based on the analysis of similar molecules.

Expected Spectroscopic Data

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

-

Signals for the aromatic protons. The exact chemical shifts and coupling constants will depend on the solvent used, but they are expected in the aromatic region (6.0-7.5 ppm).

-

A broad singlet for the amino protons (-NH₂) which may be exchangeable with D₂O.

-

A broad singlet for the hydroxyl proton (-OH) which is also exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methyl ester carbon around 52 ppm.

-

Signals for the aromatic carbons, with the carbons attached to the oxygen and nitrogen atoms showing characteristic shifts.

-

A signal for the carbonyl carbon of the ester around 170 ppm.

-

-

IR Spectroscopy:

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 167.16, corresponding to the molecular weight of the compound.

-

Conclusion

This guide has outlined two viable synthetic pathways for the preparation of this compound. The direct esterification of 2-amino-6-hydroxybenzoic acid is a more atom-economical approach, while the three-step synthesis via a nitro intermediate may offer higher purity and more reliable outcomes. The choice of pathway should be made based on a careful evaluation of the available resources and the desired scale of the synthesis. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers to successfully synthesize and validate this important chemical building block.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

A convenient synthesis of amino acid methyl esters. (2008). Arkivoc, 2008(15), 185-194. Retrieved from [Link]

-

4College.co.uk. (n.d.). Esters. Retrieved from [Link]

-

Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Reduction of nitrobenzoic acid.

-

PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. J. Chem. Soc. B, 498-506. Retrieved from [Link]

-

RSC Publishing. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 10(35), 20857-20866. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

"Methyl 2-amino-6-hydroxybenzoate" chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an intriguing aromatic compound that belongs to the class of hydroxybenzoic acid derivatives. Its structure, featuring an amino group and a hydroxyl group ortho and meta to a methyl ester on a benzene ring, presents a unique combination of functionalities. This arrangement makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. The core scaffold is related to 3-hydroxyanthranilic acid, an intermediate in the metabolism of tryptophan, which has been studied for its biological activities.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential biological applications. Below is a table summarizing its key properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| CAS Number | 64241-01-6 | [4] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water. | Inferred from aminophenols and benzoates[5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Multiple pKa values are expected due to the presence of the amino (basic) and hydroxyl (acidic) groups. | Inferred from aminophenols[6] |

Synthesis

A plausible synthetic route to this compound can be envisioned starting from 2-methyl-6-nitrobenzoic acid. The synthesis involves a sequence of reduction and esterification reactions.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathways to this compound.

Experimental Protocol: A Hypothetical Synthesis

-

Reduction of 2-Methyl-6-nitrobenzoic Acid:

-

In a reaction vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst and evaporate the solvent to obtain 2-amino-6-methylbenzoic acid.[7]

-

-

Diazotization and Hydrolysis:

-

Dissolve the 2-amino-6-methylbenzoic acid in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

After the diazotization is complete, heat the reaction mixture to hydrolyze the diazonium salt to the corresponding phenol, yielding 2-hydroxy-6-methylbenzoic acid.

-

-

Esterification:

-

Reflux the 2-hydroxy-6-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid.

-

Monitor the reaction by TLC.

-

After completion, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography to yield Methyl 2-hydroxy-6-methylbenzoate.[8]

-

An alternative route could involve the esterification of 2-methyl-6-nitrobenzoic acid first, followed by reduction of the nitro group.[9][10]

Spectroscopic Analysis

The structural elucidation of this compound relies on various spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) as multiplets in the range of δ 6.0-7.5 ppm. The exact shifts and coupling patterns will depend on the electronic effects of the substituents. - A singlet for the methyl ester protons (3H) around δ 3.8-3.9 ppm. - A broad singlet for the hydroxyl proton (1H), with a chemical shift that can vary depending on the solvent and concentration. - A broad singlet for the amine protons (2H), also with a variable chemical shift. |

| ¹³C NMR | - A peak for the ester carbonyl carbon around δ 165-170 ppm. - Aromatic carbon peaks between δ 110-160 ppm. The carbons attached to the oxygen and nitrogen atoms will be downfield. - A peak for the methyl ester carbon around δ 50-55 ppm. |

| IR (cm⁻¹) | - N-H stretching of the primary amine as two bands in the range of 3300-3500 cm⁻¹. - O-H stretching of the phenol as a broad band around 3200-3600 cm⁻¹. - C=O stretching of the ester at approximately 1680-1700 cm⁻¹. - C-N and C-O stretching in the fingerprint region. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 167. - Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |

These predictions are based on the analysis of structurally similar compounds.[11][12][13][14]

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the interplay of its three functional groups: the amino group, the hydroxyl group, and the methyl ester. The amino and hydroxyl groups are electron-donating and are ortho, para-directing for electrophilic aromatic substitution.[15]

Caption: Key reactivity sites of this compound.

Reactions involving the Amino Group

-

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides.[6]

-

Alkylation: Alkylation of the amino group can be achieved with alkyl halides.[6]

-

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing various other functional groups.[6]

Reactions involving the Hydroxyl Group

-

Etherification: The phenolic hydroxyl group can be converted into an ether using Williamson ether synthesis or other methods.

Reactions involving the Ester Group

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of a catalyst.[16]

Reactions on the Aromatic Ring

The activating amino and hydroxyl groups direct electrophiles to the positions ortho and para to them. This makes the aromatic ring susceptible to electrophilic substitution reactions like halogenation and nitration.

Potential Applications in Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds.

-

Building Block for Heterocycles: This molecule is an excellent precursor for the synthesis of benzothiazoles, which are known to exhibit a wide range of biological activities, including as kinase inhibitors and antitumor agents.[8][17][18] The reaction of the amino group with appropriate reagents can lead to the formation of various heterocyclic systems.

-

Analogue of 3-Hydroxyanthranilic Acid: As a derivative of 3-hydroxyanthranilic acid, it may possess interesting biological properties itself or serve as a starting material for the synthesis of analogues with potential antioxidant or enzyme-inhibiting activities.[1][19] 3-Hydroxyanthranilic acid is an intermediate in the kynurenine pathway and is involved in various physiological and pathological processes.[20]

-

MAO Inhibitors: The benzothiazole scaffold, which can be synthesized from this compound, has been explored for the development of monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.[21][22]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[23]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[23][25]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[3][26]

Conclusion

This compound is a multifunctional aromatic compound with significant potential as a building block in organic synthesis and drug discovery. Its rich chemistry, stemming from the presence of amino, hydroxyl, and ester functional groups, allows for a wide range of chemical transformations. The insights into its synthesis, spectroscopic properties, and reactivity provided in this guide aim to facilitate its use in the development of novel molecules with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted.

References

- A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols - Benchchem.

- Aminophenol: Properties, Production, Reactions And Uses - Chemcess.

- Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions | NSF Public Access Repository.

- Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. - ResearchGate.

- PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES - Canadian Science Publishing.

- 4-Aminophenol | C6H7NO | CID 403 - PubChem.

- SAFETY DATA SHEET - Sigma-Aldrich.

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London.

- Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding - Semantic Scholar.

- SAFETY DATA SHEET - Fisher Scientific.

- Material Safety Data Sheet - nwabr.

- Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic.

- Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding - Materials Sciences and Applications - Scirp.org.

- Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223 - PubChem - NIH.

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central.

- 64241-01-6|this compound - Ambeed.com.

- Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) - Human Metabolome Database.

- Novel pathway of 3-hydroxyanthranilic acid formation in limazepine biosynthesis reveals evolutionary relation between phenazines and pyrrolobenzodiazepines - PMC - NIH.

- Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem.

- Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure.

- Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum - ChemicalBook.

- This compound - - Sigma-Aldrich.

- 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes.

- EP0530166A2 - 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase - Google Patents.

- US4135050A - Process for preparing anthranilic acid esters - Google Patents.

- 3-Hydroxyanthranilic acid - Wikipedia.

- Methyl 2-hydroxy benzoate (YMDB01370) - Yeast Metabolome Database.

- Methyl 2-Amino-6-nitrobenzoate synthesis - ChemicalBook.

- Methyl 2-hydroxybenzoate - SpectraBase.

- (PDF) 2-Amino-6-Methylpyridinium 2-Hydroxybenzoate - Amanote Research.

- (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate.

- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents.

- Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection.

- ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate.

- Methyl 2-amino-6-nitrobenzoate | C8H8N2O4 | CID 596477 - PubChem - NIH.

- The Future of Organic Synthesis: Leveraging 2-Amino-6-methylbenzoic Acid.

- Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed.

- CAS 2536-91-6 2-Amino-6-methylbenzothiazole - BOC Sciences.

- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF - ResearchGate.

- 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem.

- 2-Amino-6-nitrobenzothiazole | 6285-57-0 - ChemicalBook.

Sources

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]

- 2. 3-Hydroxyanthranilic acid - Wikipedia [en.wikipedia.org]

- 3. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 64241-01-6|this compound| Ambeed [ambeed.com]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemcess.com [chemcess.com]

- 7. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 2-Amino-6-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 2-amino-6-nitrobenzoate | C8H8N2O4 | CID 596477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]

- 12. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EP0530166A2 - 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase - Google Patents [patents.google.com]

- 20. Novel pathway of 3-hydroxyanthranilic acid formation in limazepine biosynthesis reveals evolutionary relation between phenazines and pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. enamine.enamine.net [enamine.enamine.net]

- 24. fishersci.com [fishersci.com]

- 25. One moment, please... [nwabr.org]

- 26. Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 2-amino-6-hydroxybenzoate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-amino-6-hydroxybenzoate (CAS No: 64241-01-6), a key aromatic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate structural elucidation and characterization.

Introduction

This compound is a substituted aromatic ester with functional groups that are critical for its chemical reactivity and potential biological activity. Accurate and thorough spectroscopic characterization is the cornerstone of its application in complex synthetic pathways and structure-activity relationship (SAR) studies. This guide synthesizes available experimental data with high-quality predicted spectral analysis to provide a reliable reference for laboratory practice.

The structural context for the following spectroscopic analysis is presented below:

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol: The ¹H NMR spectrum was obtained on a 300 MHz or 400 MHz spectrometer. A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00). The data was processed with appropriate phasing and baseline correction.

Data Presentation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 (predicted) | Singlet (broad) | 1H | Ar-OH |

| 7.5 (predicted) | Singlet (broad) | 2H | Ar-NH₂ |

| 6.20 | Doublet | 1H | Ar-H |

| 5.95 | Doublet | 1H | Ar-H |

| 3.88 | Singlet | 3H | -OCH₃ |

In-depth Interpretation:

The ¹H NMR spectrum provides key insights into the proton environments of the molecule. The experimental data available confirms the presence of the aromatic protons and the methyl ester group[1].

-

Hydroxyl and Amino Protons (Predicted): The phenolic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift (around 10.5 ppm) due to its acidic nature and potential for hydrogen bonding. The two protons of the amino group are also anticipated to be a broad singlet around 7.5 ppm. The broadness of these signals is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom.

-

Aromatic Protons (Experimental): The two doublets observed at 6.20 ppm and 5.95 ppm correspond to the protons on the aromatic ring[1]. Their upfield chemical shifts are indicative of the strong electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups. The coupling between these protons would lead to the doublet splitting pattern.

-

Methyl Protons (Experimental): A sharp singlet integrating to three protons is observed at 3.88 ppm[1]. This is characteristic of the methyl protons of the ester group (-COOCH₃). The singlet nature of this peak indicates no adjacent protons.

Caption: Correlation of proton environments with their respective ¹H NMR chemical shifts.

¹³C NMR Spectroscopy (Predicted)

Experimental Protocol (Simulated): A ¹³C NMR spectrum would be acquired on a 100 MHz or 125 MHz spectrometer using a proton-decoupled pulse sequence. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆.

Predicted Data Presentation:

| Predicted Chemical Shift (δ) ppm | Assignment |

| 169.0 | C =O (Ester) |

| 158.0 | C -OH |

| 150.0 | C -NH₂ |

| 132.0 | C -H |

| 110.0 | C -COOCH₃ |

| 105.0 | C -H |

| 100.0 | C -H |

| 52.0 | -OC H₃ |

In-depth Interpretation (Predicted):

-

Carbonyl Carbon: The ester carbonyl carbon is predicted to be the most downfield signal, around 169.0 ppm.

-

Aromatic Carbons: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C -OH and C -NH₂) are expected at approximately 158.0 ppm and 150.0 ppm, respectively. The remaining aromatic carbons, including those bonded to hydrogen and the ester group, are predicted to resonate between 100.0 and 132.0 ppm. The significant shielding of some of these carbons is due to the strong electron-donating nature of the hydroxyl and amino substituents.

-

Methyl Carbon: The methyl carbon of the ester group is predicted to appear at the most upfield position, around 52.0 ppm.

Part 2: Infrared (IR) Spectroscopy (Predicted)

Experimental Protocol (Simulated): An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded from 4000 to 400 cm⁻¹.

Predicted Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3300-3200 | O-H stretch | Phenol (-OH) |

| 3100-3000 | C-H stretch | Aromatic |

| 1700-1680 | C=O stretch | Ester |

| 1620-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600, 1475 | C=C stretch | Aromatic |

| 1250-1100 | C-O stretch | Ester, Phenol |

In-depth Interpretation (Predicted):

The IR spectrum is invaluable for identifying the functional groups present in the molecule.

-

O-H and N-H Stretching Region: A broad absorption band is expected between 3300-3200 cm⁻¹ for the O-H stretch of the phenolic group, with its breadth due to hydrogen bonding. Overlapping in the 3450-3300 cm⁻¹ region, two distinct peaks for the symmetric and asymmetric N-H stretching of the primary amine are anticipated.

-

Carbonyl Stretching: A strong, sharp absorption peak between 1700-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

-

Aromatic Region: C-H stretching vibrations for the aromatic ring are expected between 3100-3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring would appear around 1600 cm⁻¹ and 1475 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including the N-H bending vibration (1620-1580 cm⁻¹) and C-O stretching vibrations for the ester and phenol groups (1250-1100 cm⁻¹).

Part 3: Mass Spectrometry (MS) (Predicted)

Experimental Protocol (Simulated): A mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or a GC inlet, and ionized by a 70 eV electron beam.

Predicted Data Presentation:

| m/z | Predicted Ion |

| 167 | [M]⁺ (Molecular Ion) |

| 136 | [M - OCH₃]⁺ |

| 108 | [M - COOCH₃]⁺ |

In-depth Interpretation (Predicted):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The molecular ion peak ([M]⁺) is predicted to be observed at an m/z of 167, corresponding to the molecular weight of this compound (C₈H₉NO₃).

-

Key Fragmentation Pathways:

-

Loss of a Methoxy Radical: A significant fragment is expected at m/z 136, resulting from the loss of the methoxy radical (•OCH₃) from the ester group.

-

Loss of the Carbomethoxy Group: Another prominent fragmentation pathway would be the loss of the entire carbomethoxy radical (•COOCH₃), leading to a fragment ion at m/z 108.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, integrating experimental ¹H NMR data with predicted ¹³C NMR, IR, and MS spectra. The interpretations and data presented herein serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. The causality behind spectral features has been explained, offering a deeper understanding of the structure-property relationships of this important chemical entity.

References

- Comess, K. M., et al.Sulfonamides having antiangiogenic and anticancer activity.

-

Scribbr. How to Cite a Patent in APA Style | Format & Examples. November 6, 2020. [Link]

-

National Center for Biotechnology Information. Patents - Citing Medicine - NCBI Bookshelf. October 10, 2007. [Link]

-

ResearchGate. In-text patent citations: A user's guide.[Link]

Sources

A Practical Guide to Determining and Understanding the Organic Solvent Solubility of Methyl 2-amino-6-hydroxybenzoate

An In-depth Technical Guide for Researchers

Introduction

Methyl 2-amino-6-hydroxybenzoate is an aromatic compound featuring amino, hydroxyl, and methyl ester functional groups. As a substituted anthranilate derivative, it holds potential as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. The successful design of synthetic routes, purification protocols (such as crystallization), and formulation strategies hinges on a thorough understanding of its solubility profile in various organic solvents[1]. Solubility is a fundamental physicochemical property that dictates the efficiency of a reaction, the yield and purity of a final product, and the bioavailability of an active pharmaceutical ingredient (API)[2].

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. Due to the limited availability of specific public solubility data for this compound, this document emphasizes the underlying principles and provides a robust, field-proven experimental methodology. We will explore the theoretical basis for its solubility behavior, detail a step-by-step protocol for accurate measurement, and discuss the practical application of the resulting data.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound is the primary determinant of its interactions with solvents. A careful analysis of its functional groups provides a strong basis for predicting its solubility behavior.

-

Amino Group (-NH₂): The primary amine acts as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). This group significantly increases the molecule's polarity.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is a strong hydrogen bond donor (O-H) and acceptor (oxygen lone pairs), contributing substantially to the molecule's polarity and its ability to interact with protic solvents[3].

-

Methyl Ester Group (-COOCH₃): The ester group contains hydrogen bond acceptor sites (the carbonyl and ether oxygens) but lacks donor capabilities. It adds a degree of polarity to the molecule.

-

Aromatic Ring: The benzene ring is nonpolar and lipophilic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

Expert Insight: The presence of both strong hydrogen bond donor (-NH₂, -OH) and acceptor sites within a single molecule suggests a high crystal lattice energy. Overcoming this energy requires solvents that can effectively compete for these hydrogen bonding sites[4]. Therefore, we can predict that this compound will exhibit preferential solubility in polar solvents, particularly those that are also capable of hydrogen bonding[5]. Its solubility in nonpolar, aprotic solvents like hexane or toluene is expected to be significantly lower.

A Systematic Approach to Solvent Selection

The selection of solvents for solubility screening should be a deliberate process designed to probe a wide range of intermolecular interactions. The guiding principle of "like dissolves like" is a useful starting point, but a more nuanced approach considers polarity, hydrogen bonding capacity, and the intended application[6].

An ideal screening set includes solvents from different classes:

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. These can act as both hydrogen bond donors and acceptors and are expected to be effective solvents.

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO). These can accept hydrogen bonds but cannot donate them. Their ability to disrupt the solute-solute hydrogen bonds will be a key factor[7].

-

Nonpolar Solvents: Such as hexane, cyclohexane, and toluene. These are expected to be poor solvents but are essential for defining the lower limits of solubility and for use as anti-solvents in crystallization processes[8].

-

Chlorinated Solvents: Such as dichloromethane and chloroform. These have moderate polarity and can offer unique solvation properties.

The following diagram illustrates a logical workflow for selecting an appropriate solvent for solubility determination and subsequent applications.

Caption: Logical workflow for solvent selection and solubility assessment.

Table 1: Properties of Common Organic Solvents for Solubility Screening

The following table provides a list of recommended solvents for an initial solubility screen, categorized by their polarity and general properties[9][10][11].

| Solvent | Class | Polarity Index (P')[10] | Boiling Point (°C)[12] | Key Characteristics |

| n-Hexane | Nonpolar | 0.1 | 69 | Good for establishing a nonpolar baseline |

| Toluene | Nonpolar (Aromatic) | 2.4 | 111 | Can interact with the solute's aromatic ring |

| Dichloromethane (DCM) | Chlorinated | 3.1 | 40 | Volatile, moderate polarity |

| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | Common H-bond acceptor, useful for chromatography |

| Acetone | Polar Aprotic | 5.1 | 56 | Strong H-bond acceptor, highly volatile |

| Acetonitrile | Polar Aprotic | 5.8 | 82 | High polarity, common in HPLC |

| Isopropanol | Polar Protic | 3.9 | 82 | H-bond donor and acceptor |

| Ethanol | Polar Protic | 5.2 | 78 | H-bond donor and acceptor, common recrystallization solvent[13] |

| Methanol | Polar Protic | 5.1 | 65 | Most polar alcohol, strong H-bond donor/acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Very high polarity, powerful H-bond acceptor |

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a robust and reliable technique that ensures the solution has reached true saturation[14][15].

Objective: To accurately determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

20 mL glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance (readable to 0.1 mg)

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and calibrated pipettes

Protocol Workflow Diagram:

Caption: Step-by-step experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Procedure:

-

Preparation of Solutions:

-

Causality: Adding a clear excess of solid solute is critical to ensure that the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation[15].

-

To a series of labeled 20 mL glass vials, add approximately 100-200 mg of this compound. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at the end.

-

Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vial.

-

Securely seal each vial with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Causality: Continuous agitation over an extended period (24-48 hours) is necessary to overcome kinetic barriers and ensure the system reaches a true equilibrium state. A constant temperature is maintained as solubility is temperature-dependent[16].

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 150-200 rpm) for at least 24 hours. A 48-hour period is recommended to confirm equilibrium has been reached.

-

-

Sample Separation and Analysis:

-

Causality: The removal of all undissolved microscopic particles is the most critical step for accuracy. Centrifugation followed by fine filtration prevents the overestimation of solubility[2].

-

Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw a portion of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane.

-

Accurately dilute the clear, filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

-

Data Calculation:

-

Prepare a standard calibration curve of this compound in the same diluent.

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the result by the dilution factor. Report the final solubility in mg/mL or mol/L.

-

Application of Solubility Data

The quantitative data generated from these experiments are invaluable for various stages of chemical and pharmaceutical development:

-

Reaction Chemistry: Selecting a solvent in which all reactants are sufficiently soluble can dramatically improve reaction rates and yields.

-

Crystallization and Purification: The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature[8][12]. A second, miscible "anti-solvent" in which the compound is insoluble can be used to induce precipitation[17].

-

Formulation Development: For APIs, solubility data is crucial for designing liquid formulations and predicting oral bioavailability. Solvents that provide high solubility are often investigated as potential excipients or co-solvents[1].

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is a prerequisite for its effective use in research and development. While specific data for this compound is not widely published, its molecular structure strongly indicates a preference for polar, hydrogen-bonding solvents. By employing the systematic solvent selection strategy and the robust shake-flask experimental protocol detailed in this guide, researchers can generate high-quality, reliable solubility data. This data provides an essential empirical foundation for making informed decisions in process development, purification, and formulation, ultimately accelerating research and ensuring the development of efficient and reproducible chemical processes.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).

- Polarity of Solvents. (n.d.). Hans Reich, University of Wisconsin.

- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2016).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- How Hydrogen-bonding Influences Properties. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- How does hydrogen bonding affect the properties of organic compounds? (n.d.). QuickTakes.

- Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. (2022).

- Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. (2022).

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025).

- Properties of Common Organic Solvents. (2022). T.R. Hoye, University of Minnesota.

- Polarity Index. (n.d.). Burdick & Jackson.

- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Choice of Solvent. (2022). Chemistry LibreTexts.

- Guide for crystalliz

- Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). (2019).

- Determining Which Solvent to Use. (2022). Chemistry LibreTexts.

- How to choose a solvent for crystallization of an organic compound. (2018). Quora.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Solvent Miscibility and Polarity Chart. (n.d.). Organometallics.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. Polarity Index [macro.lsu.edu]

- 11. organometallics.it [organometallics.it]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. unifr.ch [unifr.ch]

An In-depth Technical Guide to Methyl 2-amino-6-hydroxybenzoate (CAS: 64241-01-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-amino-6-hydroxybenzoate, a substituted aromatic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct peer-reviewed literature on this specific molecule, this document integrates known data with expert analysis of its chemical properties based on the reactivity of its constituent functional groups and data from structurally related analogs.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 64241-01-6, possesses a chemical structure featuring a benzene ring substituted with an amino group, a hydroxyl group, and a methyl ester group. This unique arrangement of electron-donating (amino and hydroxyl) and electron-withdrawing (methyl ester) groups suggests a rich and complex reactivity profile, making it an intriguing building block for medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 64241-01-6 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Not explicitly stated, likely a crystalline solid | - |

| Purity | Typically available at ≥97% | - |

| Storage Conditions | Store at 2-8°C, protected from light | [2] |

graph "Methyl_2-amino-6-hydroxybenzoate_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid, color="#202124"];// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds C1 -- C2 [style=double, color="#202124"]; C3 -- C4 [style=double, color="#202124"]; C5 -- C6 [style=double, color="#202124"];

// Substituents C1_label [label="C", pos="0,1.5!"]; C2_label [label="C", pos="-1.3,0.75!"]; C3_label [label="C", pos="-1.3,-0.75!"]; C4_label [label="C", pos="0,-1.5!"]; C5_label [label="C", pos="1.3,-0.75!"]; C6_label [label="C", pos="1.3,0.75!"];

// Amino group at C2 N [label="NH₂", pos="-2.6,1.5!"]; C2 -- N;

// Hydroxyl group at C6 O_OH [label="OH", pos="2.6,1.5!"]; C6 -- O_OH;

// Methyl ester group at C1 C_ester [label="C", pos="0,3!"]; O_ester1 [label="O", pos="-0.8,3.8!"]; O_ester2 [label="O", pos="0.8,3.8!"]; C_methyl [label="CH₃", pos="1.6,4.6!"]; C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl; }

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed literature, a plausible and efficient route involves the esterification of its corresponding carboxylic acid, 2-amino-6-hydroxybenzoic acid (CAS 567-62-4)[4][5]. This transformation can typically be achieved under acidic conditions (e.g., using sulfuric acid or thionyl chloride) with methanol as the reagent and solvent.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Data

Table 2: Predicted and Reported Spectroscopic Data for this compound

| Technique | Predicted/Reported Features | Rationale/Reference |

| ¹H NMR | Aromatic protons (3H), -NH₂ protons (2H, broad), -OH proton (1H, broad), -OCH₃ protons (3H, singlet) | Inferred from general principles of NMR spectroscopy. |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (multiple signals), methyl carbon | Inferred from general principles of NMR spectroscopy. |

| FT-IR | ~1700 cm⁻¹ (C=O stretch, ester), 3200-3500 cm⁻¹ (O-H and N-H stretches, hydrogen-bonded) | [7] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 167.16 | [1] |

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is governed by the interplay of its three functional groups. The amino and hydroxyl groups are nucleophilic and can participate in a variety of reactions, while the methyl ester can undergo hydrolysis or transesterification. The aromatic ring is activated towards electrophilic substitution, with the positions directed by the existing substituents.

Key Reactive Sites:

-

Amino Group (-NH₂): Can be acylated, alkylated, or diazotized. Its presence is key for the synthesis of various heterocyclic systems.

-

Hydroxyl Group (-OH): Can be O-alkylated or O-acylated. It can also influence the acidity of the molecule.

-

Methyl Ester (-COOCH₃): Susceptible to hydrolysis to the corresponding carboxylic acid or can be converted to an amide.

-

Aromatic Ring: Activated by the -NH₂ and -OH groups, making it amenable to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

The strategic manipulation of these functional groups allows for the synthesis of a diverse library of derivatives with potentially interesting biological activities.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is limited, the structural motifs present in the molecule are found in numerous biologically active compounds. Substituted 2-aminobenzoates and related benzothiazoles have demonstrated a wide range of pharmacological effects.

-

Antimicrobial and Antifungal Activity: Derivatives of 2-aminobenzamide have shown potent activity against various bacterial and fungal strains.[8] The core structure of this compound could serve as a scaffold for the development of new anti-infective agents.

-

Anticancer Potential: Substituted 2-aminobenzothiazole derivatives have been investigated as anticancer agents, with some showing inhibitory activity against enzymes like PI3Kγ.[9] The aminobenzoate core is a valuable starting point for the design of novel kinase inhibitors and other anticancer therapeutics.

-

Herbicidal Activity: Certain N-substituted 2-aminobenzothiazoles have been found to inhibit photosynthetic electron transport, indicating potential as herbicides.[10]

The versatility of this compound as a synthetic intermediate makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and emergency procedures.

-

General Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Keep in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C.[2]

Conclusion

This compound is a multifunctional aromatic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While comprehensive characterization and application data in the public domain are currently sparse, its chemical structure suggests a rich reactivity that can be exploited to create novel molecules with diverse biological activities. Further research into the synthesis, derivatization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and other scientific disciplines.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 64241-01-6|this compound|BLD Pharm [bldpharm.com]

- 3. 64241-01-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-6-hydroxybenzoic acid | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 64241-01-6|this compound| Ambeed [ambeed.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-infective and herbicidal activity of N-substituted 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Properties, and Applications of Methyl 2-amino-6-hydroxybenzoate Derivatives and Analogues

Abstract

The substituted aminobenzoate scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic systems with significant biological activity. This guide focuses on the chemical landscape of Methyl 2-amino-6-hydroxybenzoate, a bifunctional molecule poised for diverse chemical transformations. We will explore its intrinsic properties, detail robust synthetic pathways for its derivatization, and delve into the pharmacological significance of its most prominent analogues, particularly the 2-aminobenzothiazole class. This document is intended for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage this important chemical core.

The Core Scaffold: this compound

This compound is an aromatic ester featuring three key functional groups on a benzene ring: a methyl ester, a primary amine, and a hydroxyl group. This ortho-amino, meta-hydroxyl substitution pattern creates a unique electronic and steric environment that dictates its reactivity and potential for intramolecular interactions. While comprehensive experimental data on this specific isomer is limited, we can infer its properties from closely related analogues.

Predicted Physicochemical Properties

The properties of the core scaffold are critical for predicting its behavior in both reaction media and biological systems. The following table summarizes key computed properties based on analogues such as Methyl 2-hydroxy-6-methylbenzoate.[1][2]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₉NO₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 167.16 g/mol | Influences diffusion, solubility, and membrane transport. |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | A key indicator of drug absorption and brain penetration potential. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | Crucial for target binding and defining solubility. |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, -NH₂) | Determines interaction patterns with biological macromolecules. |

Spectroscopic Profile

Characterization of the core molecule would rely on standard spectroscopic techniques:

-

¹H NMR: Distinct aromatic proton signals, a singlet for the methyl ester protons (~3.9 ppm), broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons (with those attached to O and N being significantly shifted), and the methyl carbon.

-

IR Spectroscopy: Characteristic stretches for N-H bonds (~3300-3500 cm⁻¹), O-H bond (broad, ~3200-3600 cm⁻¹), C=O of the ester (~1700 cm⁻¹), and C=C aromatic bonds (~1450-1600 cm⁻¹).

-

Mass Spectrometry: A clear molecular ion peak corresponding to the exact mass of the compound.

Synthetic Strategies and Derivatization

The true value of this compound lies in its capacity to be transformed into more complex, biologically active molecules. The synthetic approach involves both the formation of the core and its subsequent modification.

Synthesis of the Core Ring System

A common and effective route to substituted 2-aminobenzoates begins with the corresponding nitro-analogue.[3] The synthesis of the core scaffold can be logically approached via the selective reduction of a precursor like Methyl 2-amino-6-nitrobenzoate.[4]

Caption: Synthetic approach to the core scaffold.

Key Derivatization Reactions

The amine and hydroxyl groups offer multiple handles for derivatization. However, their similar reactivity often necessitates the use of protecting groups to achieve selectivity.

To prevent unwanted side reactions during synthesis, the highly nucleophilic amino group and the acidic hydroxyl group must often be masked. The choice of protecting group is critical; it must be stable to the reaction conditions for the desired transformation but easily removable afterward.

-

Amine Protection: The tert-butoxycarbonyl (Boc) group is widely used. It is introduced using Di-tert-butyl dicarbonate (Boc₂O) and is stable to many reaction conditions but can be cleanly removed with a strong acid, such as HCl in dioxane.[5]

-

Hydroxyl Protection: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are excellent choices for protecting hydroxyls. They are installed using TBDMSCl and a base like imidazole and are readily cleaved with a fluoride source (e.g., TBAF).[5]

Caption: Simplified PI3K signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols are presented with detailed steps and rationale, reflecting established laboratory practices.

Protocol: Synthesis of a 2-Aminobenzothiazole Derivative

This protocol describes the general procedure for the cyclization of a substituted methyl aminobenzoate to form the corresponding methyl 2-aminobenzo[d]thiazole-6-carboxylate, adapted from literature methods. [5] Materials:

-

Methyl 4-aminobenzoate (or other substituted aminobenzoate)

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

25% Aqueous Ammonia (NH₃) or Saturated Sodium Bicarbonate (NaHCO₃)

-

Methanol for recrystallization

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of the starting aminobenzoate and 4 equivalents of KSCN in glacial acetic acid. Stir for 45 minutes at room temperature to ensure complete dissolution.

-

Rationale: Acetic acid serves as both the solvent and a catalyst for the reaction. A molar excess of KSCN drives the reaction forward.

-

-

Cooling: Cool the reaction mixture to 10 °C using an ice bath.

-

Rationale: The subsequent bromination step is exothermic. Cooling the mixture allows for better control of the reaction temperature, preventing the formation of side products.

-

-

Bromination: Dissolve 2 equivalents of bromine in a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture over 30 minutes.

-

Rationale: Bromine is the oxidizing agent that facilitates the electrophilic cyclization. Dropwise addition is crucial to control the reaction rate and temperature.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 15 hours).

-

Quenching & Precipitation: Carefully pour the reaction mixture onto crushed ice. Basify the mixture by slowly adding 25% aqueous ammonia or saturated NaHCO₃ until the pH is ~8-9. This will cause the product to precipitate.

-

Rationale: The acidic mixture is neutralized to quench the reaction and precipitate the product, which is typically insoluble in basic aqueous solution.

-

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water to remove any remaining salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to yield the pure 2-aminobenzothiazole derivative.

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Future Outlook and Conclusion

The this compound core and its analogues, particularly the 2-aminobenzothiazoles, represent a fertile ground for drug discovery. The synthetic versatility of the scaffold allows for the creation of large, diverse chemical libraries. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzothiazole ring to optimize potency and selectivity for specific biological targets.

-

Exploration of Novel Bioisosteres: Replacing the benzothiazole unit with other heterocycles (e.g., benzoxazoles, benzimidazoles) to modulate physicochemical and pharmacological properties. [6]* Mechanism of Action Deconvolution: For compounds with promising activity, detailed biological studies are needed to fully elucidate their mechanism of action beyond primary target inhibition.

References

-

Divišová, H., et al. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 26(11), 3365. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 584223, Methyl 2-hydroxy-6-methylbenzoate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596477, Methyl 2-amino-6-nitrobenzoate. Available at: [Link]

-

Pattan, S. R., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy. Available at: [Link]

-

Dodge, M. W., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16459–16513. Available at: [Link]

-

Johnson, T. A., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 8(11), 2296–2307. Available at: [Link]

-

Popat, K. H., et al. (2012). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Journal of Applicable Chemistry. Available at: [Link]

-

Kumar, B., et al. (2016). Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. Journal of Molecular Structure, 1125, 339-347. Available at: [Link]

-

Shaik, O. B., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(39), 35848–35861. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 2-amino-6-nitrobenzoate | C8H8N2O4 | CID 596477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Methyl 2-amino-6-hydroxybenzoate: A Theoretical and Computational Guide

This in-depth technical guide provides a comprehensive theoretical framework for understanding Methyl 2-amino-6-hydroxybenzoate, a molecule of significant interest to researchers, scientists, and professionals in drug development. By integrating fundamental chemical principles with advanced computational methodologies, this document aims to illuminate the molecule's intrinsic properties and explore its potential as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of a Substituted Benzene Ring

This compound belongs to the family of substituted benzoates, a class of compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. The specific arrangement of the amino, hydroxyl, and methyl ester groups on the benzene ring imparts a unique electronic and steric profile, making it a compelling subject for theoretical investigation. Understanding the interplay of these functional groups is paramount to predicting the molecule's reactivity, intermolecular interactions, and, ultimately, its pharmacological activity.

This guide will delve into the theoretical underpinnings that govern the behavior of this compound, providing a roadmap for its virtual exploration and rational design in drug discovery endeavors. The principles and protocols outlined herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated insights.

Foundational Chemical Properties

A thorough understanding of a molecule's basic chemical and physical characteristics is the bedrock of any theoretical study. These properties, often determined experimentally, serve as crucial validation points for computational models.

| Property | Value | Source |

| CAS Number | 64241-01-6 | [1][2] |

| Molecular Formula | C8H9NO3 | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Synonyms | This compound |

These fundamental data points provide the initial parameters for constructing accurate in silico models of the molecule.

Theoretical Methodologies: A Scientist's Toolkit

The exploration of this compound at a molecular level necessitates the use of sophisticated computational techniques. The choice of methodology is critical and is dictated by the specific properties being investigated.

Density Functional Theory (DFT)

Why DFT? For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. It allows for the precise calculation of electronic structure properties, which are fundamental to understanding reactivity and spectroscopic behavior. Recent studies on similar benzoate derivatives have successfully employed DFT to gain insights into their electronic properties and noncovalent interactions.[3][4]

Protocol: Geometry Optimization and Frequency Analysis

-

Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Method Selection: Choose a suitable functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for organic molecules.[4]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.

-

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) spectra.

Caption: A streamlined workflow for DFT calculations.

Molecular Docking

Why Molecular Docking? To explore the potential of this compound as a drug candidate, molecular docking is an indispensable tool. It predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. This technique is widely used in rational drug design to screen virtual libraries of compounds and to understand structure-activity relationships.[5] Studies on similar benzoate derivatives have utilized molecular docking to investigate their binding to protein targets like EGFR tyrosine kinase.[6]

Protocol: Virtual Screening and Binding Mode Analysis

-

Target Selection and Preparation: Identify a relevant biological target. For instance, based on the activities of similar compounds, enzymes like methionine aminopeptidase-2 (MetAP2) or bacterial proteins like PqsD could be considered.[5][7] Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Prepare the 3D structure of this compound, ensuring it has the correct protonation state and stereochemistry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to dock the ligand into the active site of the target protein.[5] The program will generate a series of possible binding poses.

-

Pose Analysis and Scoring: Analyze the generated poses to identify the most favorable binding mode. This is typically done using a scoring function that estimates the binding free energy. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) should be carefully examined.

Caption: The sequential process of a molecular docking study.

Molecular Structure and Electronic Properties: The Heart of Reactivity

The geometric and electronic structure of this compound, as determined by DFT calculations, provides a wealth of information about its intrinsic properties.

Frontier Molecular Orbitals (FMOs)